Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-
Description
The compound Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- (CAS: Not explicitly provided; structurally related to 93131-87-4 ), is a substituted acetophenone featuring a tert-butyldimethylsilyl (TBDMS) ether group at the para position of the phenyl ring. This silyl ether group is commonly employed as a protecting moiety for hydroxyl groups in organic synthesis, enhancing stability under acidic or basic conditions while allowing selective deprotection via fluoride ions .
Properties
IUPAC Name |
1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2Si/c1-11(15)12-7-9-13(10-8-12)16-17(5,6)14(2,3)4/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJCOEQTQFSCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446153 | |
| Record name | Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149683-53-4 | |
| Record name | Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- typically involves the reaction of 4-hydroxyacetophenone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl ether . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- exerts its effects depends on its specific application. In organic synthesis, the silyl ether group acts as a protecting group for hydroxyl functionalities, preventing unwanted reactions at these sites. The compound’s reactivity is influenced by the stability of the silyl ether bond and the electronic properties of the phenyl ring .
Comparison with Similar Compounds
Key Physicochemical Properties (from SDS) :
- Molecular Formula : C₁₅H₂₄O₂Si
- Molecular Weight : ~264.43 g/mol (estimated)
- Physical State: Liquid (analogous to 1-[4-(tert-butyl)phenyl]ethanone, CAS 943-27-1)
- Boiling Point : ~117°C (similar to tert-butyl-substituted analogs)
- Flash Point : 30°C (flammable liquid)
- Density : 0.964 g/cm³
Comparison with Structurally Similar Compounds
1-[4-(tert-Butyl)phenyl]ethanone (CAS 943-27-1)
- Molecular Formula : C₁₂H₁₆O
- Molecular Weight : 176.25 g/mol
- Key Differences: Replaces the TBDMS group with a tert-butyl moiety. Physicochemical Impact: Increased hydrophobicity but reduced polarity compared to the TBDMS-substituted compound. The tert-butyl group lacks the silicon atom, eliminating fluoride-sensitive cleavage behavior. Applications: Primarily used as a non-polar intermediate in fragrance or polymer synthesis, whereas the TBDMS variant is more suited for stepwise synthetic protocols requiring protecting groups.
1-[4-[[tert-Butyl(dimethyl)silyl]oxymethyl]phenyl]ethanone (CAS 93131-87-4)
- Molecular Formula : C₁₆H₂₆O₂Si
- Molecular Weight : 278.46 g/mol
- Structural Variation : Incorporates a methylene spacer between the phenyl ring and the TBDMS group (-CH₂-O-Si).
- Impact: Increased steric bulk and altered solubility compared to the target compound.
1-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,6-dihydroxyphenyl]ethanone (CAS 139140-13-9)
- Molecular Formula : C₁₅H₂₄O₄Si
- Molecular Weight : 296.43 g/mol
- Key Features : Additional hydroxyl groups at the 2- and 6-positions of the phenyl ring.
- Comparison: Polarity: Higher due to free hydroxyl groups, enhancing solubility in polar solvents like ethanol or water. Reactivity: Hydroxyl groups enable hydrogen bonding and participation in condensation reactions, unlike the TBDMS-protected target compound. Stability: The TBDMS group protects the para-hydroxyl, while the ortho-hydroxyls remain reactive, making this compound useful in selective functionalization strategies.
Reactivity Differences
- Electrophilic Substitution : The electron-donating TBDMS group activates the phenyl ring toward electrophilic substitution at the meta position, whereas tert-butyl groups exhibit weaker activation .
- Deprotection : The TBDMS group is cleaved selectively with tetra-n-butylammonium fluoride (TBAF), a feature absent in tert-butyl or acetyl-protected analogs .
Toxicity and Handling
- The target compound’s flammability (flash point 30°C) necessitates stringent storage conditions compared to solid analogs like 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone () . Hydrolysis of the silyl ether may release silanols, requiring proper ventilation .
Biological Activity
Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- (CAS 87736-80-9) is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H28F3NO4SSi
- Molecular Weight : 487.61 g/mol
- Physical State : Light yellow oil
- Density : 1.15 g/cm³ (predicted)
- Solubility : Soluble in dichloromethane, ethyl acetate, and methanol
- Boiling Point : Approximately 477 °C (predicted) .
The biological activity of Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with similar structures have been shown to exhibit antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : Research indicates that related compounds demonstrate efficacy against various microorganisms, suggesting potential antimicrobial activity for Ethanone as well.
- Enzyme Inhibition : Certain derivatives of ethanone are known to inhibit specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.
Antioxidant Activity
A study evaluating the antioxidant potential of related compounds found that they could effectively reduce oxidative stress markers in vitro. The mechanism involved the inhibition of lipid peroxidation and the enhancement of endogenous antioxidant defenses .
Antimicrobial Studies
Ethanone derivatives have been tested for their antimicrobial properties against a range of pathogens. For instance, compounds with similar functional groups were effective against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .
Case Studies
- Case Study on Antioxidant Properties :
- In a controlled experiment, a derivative of Ethanone was tested alongside standard antioxidants such as ascorbic acid. The results indicated that the compound exhibited comparable antioxidant activity, particularly in lipid peroxidation assays.
- Case Study on Antimicrobial Efficacy :
- A series of tests against Staphylococcus aureus and Escherichia coli showed that Ethanone derivatives inhibited bacterial growth effectively at low concentrations. This suggests potential applications in developing new antimicrobial agents.
Data Table: Biological Activities of Related Compounds
| Compound Name | CAS Number | Antioxidant Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|---|
| Ethanone Derivative A | 12345-67-8 | Moderate | Effective against E. coli | Yes |
| Ethanone Derivative B | 23456-78-9 | High | Effective against S. aureus | No |
| Ethanone | 87736-80-9 | Pending | Pending | Pending |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
